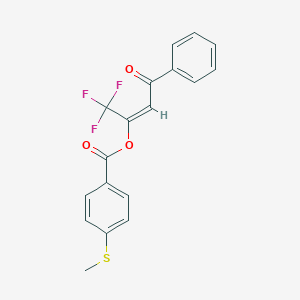
Ctmght
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ctmght is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
Ctmght has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Ctmght has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, Ctmght has been studied for its potential use as an antimicrobial agent, as well as its ability to inhibit the growth of cancer cells.
In agriculture, Ctmght has been shown to have potential as a plant growth regulator, promoting root growth and enhancing plant resistance to stress. Additionally, Ctmght has been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties.
In materials science, Ctmght has been studied for its potential use as a polymer additive, improving the mechanical properties of polymers and enhancing their thermal stability.
Mecanismo De Acción
The exact mechanism of action of Ctmght is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Specifically, Ctmght has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, Ctmght has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a role in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Ctmght has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Ctmght can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Ctmght has been shown to have analgesic properties, reducing pain in animal models. In terms of physiological effects, Ctmght has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ctmght in lab experiments is its relatively low cost and ease of synthesis. Additionally, Ctmght has been shown to have a high level of selectivity, meaning that it can target specific enzymes and signaling pathways without affecting others. However, one limitation of using Ctmght in lab experiments is its potential toxicity, particularly at high doses. Additionally, the exact mechanism of action of Ctmght is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research in the field of Ctmght. One area of interest is the development of more selective Ctmght analogs, which could have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Ctmght, which could lead to the development of more targeted therapies for inflammation and pain. Finally, there is potential for the use of Ctmght in the development of new materials, particularly in the field of polymer science.
Métodos De Síntesis
Ctmght is synthesized through a multistep process, starting with the reaction of 2-methyl-2-butene with hydrochloric acid to form 1-chloro-2-methylbutane. This intermediate is then reacted with sodium azide to produce 2-azido-1-chloro-2-methylbutane. The final step involves the reduction of the azide group to an amine using hydrogen gas and a palladium catalyst.
Propiedades
Número CAS |
151731-18-9 |
|---|---|
Nombre del producto |
Ctmght |
Fórmula molecular |
C28H27ClN2O10S2 |
Peso molecular |
651.1 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4E)-1-(4-chlorophenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H27ClN2O10S2/c1-14(32)37-13-22-23(38-15(2)33)24(39-16(3)34)25(40-17(4)35)27(41-22)43-28-30-21(12-20-6-5-11-42-20)26(36)31(28)19-9-7-18(29)8-10-19/h5-12,22-25,27H,13H2,1-4H3/b21-12+/t22-,23-,24+,25-,27+/m1/s1 |
Clave InChI |
GVUYKDYEPJVYJM-JDJOEZCJSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
3-(4-chlorophenyl)-5-(2-thienylmethylene)-2-(2,3,4,6-tetra-O-acetylglucopyranosyl)-2-thiohydantoin CTMGHT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



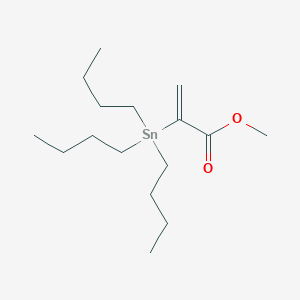
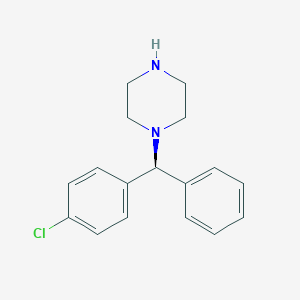
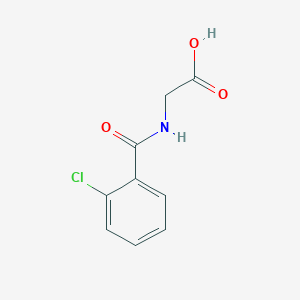
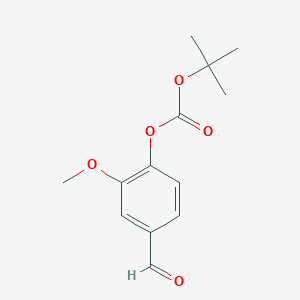
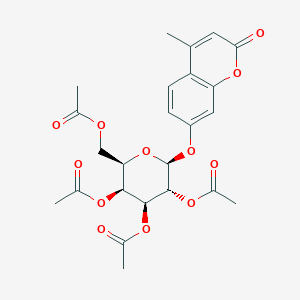
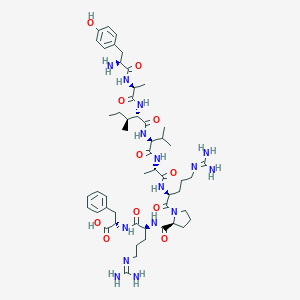
![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)
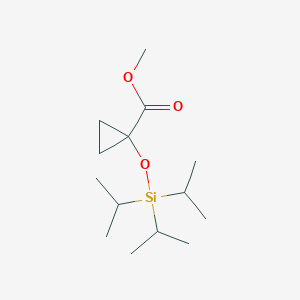
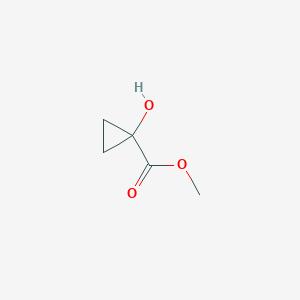
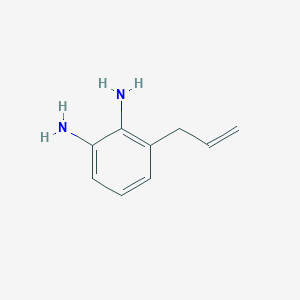
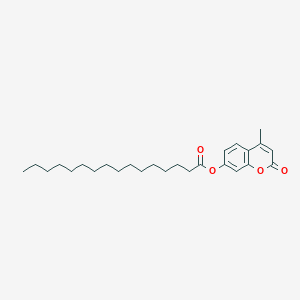
![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
